3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride
Description
Properties
IUPAC Name |
3-(3-aminopropyl)imidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2.ClH/c7-2-1-3-9-5(10)4-8-6(9)11;/h1-4,7H2,(H,8,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEFFVHFRCXIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Imidazolidine-2,4-diones via Carbonyldiimidazole (CDI) Cyclization
Research focused on the synthesis of imidazolidine-2-ones (a closely related compound class) provides insight into efficient cyclization methods that can be adapted for 3-(3-aminopropyl)imidazolidine-2,4-dione hydrochloride.
- Method : A pseudo-multicomponent reaction involving in situ Schiff base formation, reduction, and cyclization using carbonyldiimidazole (CDI).
- Procedure :
- The diamine intermediate (e.g., N-(3-aminopropyl) derivative) is reacted with CDI in anhydrous dichloromethane under reflux overnight.
- Additional CDI is added to drive the reaction to completion.
- The reaction is quenched with dilute HCl, extracted, and purified by column chromatography.
- Advantages : CDI is low-cost, produces benign byproducts (CO2 and imidazole), and allows for a greener, scalable process.
- Yield and purity : Typically high yields with good purity are achieved, suitable for pharmaceutical applications.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Cyclization | Diamine + CDI | Reflux in anhydrous DCM overnight | High yield, mild conditions |
| Work-up | Quench with 0.01 M HCl, extract, purify by chromatography | Room temperature | Produces high-purity imidazolidine-2,4-dione derivatives |
Alternative Routes: Ammonolysis of Halogenated Imidazolidine-2,4-dione Derivatives
Another preparation approach involves nucleophilic substitution on halogenated imidazolidine-2,4-dione precursors.
- Example : Refluxing 1,3-dichloro-5,5-diphenylimidazolidine-2,4-dione with concentrated ammonia solution to introduce amino groups.
- Reaction conditions : Reflux in ammonia solution, followed by purification steps such as recrystallization.
- Application : This method is mainly reported for substituted derivatives but provides a potential route for aminoalkyl-substituted imidazolidine-2,4-diones.
Summary Table of Preparation Methods
Detailed Research Findings
- The two-step method involving acrylonitrile and Raney nickel hydrogenation is favored for industrial production due to its simplicity and high yield (often exceeding 80%) with minimal by-products.
- CDI cyclization offers a versatile laboratory-scale approach with excellent control over product purity and stereochemistry, suitable for pharmaceutical-grade material.
- Halogenated imidazolidine-2,4-dione derivatives serve as useful intermediates for introducing amino substituents via nucleophilic substitution, though this method is less commonly applied for the target compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various imidazolidine derivatives, amine derivatives, and substituted imidazolidine compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that (5S)-5-(3-aminopropyl)imidazolidine-2,4-dione hydrochloride may exhibit anticancer properties by interacting with specific proteins and enzymes involved in cancer progression. The compound's ability to form hydrogen bonds and hydrophobic interactions with target biomolecules is crucial for modulating biological processes .
Anticonvulsant Properties
Studies have shown that derivatives of imidazolidine compounds can possess anticonvulsant activity. For instance, related compounds have been tested for their efficacy against induced convulsions in animal models, indicating a potential therapeutic application in seizure disorders .
Enzyme Inhibition
The compound has been explored for its ability to inhibit metalloproteinases, which are enzymes implicated in various diseases, including cancer and arthritis. Such inhibition could provide a pathway for developing new therapeutic agents targeting these diseases .
Comparative Analysis with Related Compounds
To understand the unique properties of (5S)-5-(3-aminopropyl)imidazolidine-2,4-dione hydrochloride, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (5S)-5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride | Hydrochloride salt form | Enhanced solubility in water |
| 3-(3-Aminopropyl)imidazolidine-2,4-dione | Structural isomer | Different spatial arrangement |
| (5R)-5-(3-Aminopropyl)imidazolidine-2,4-dione | Enantiomer | Opposite stereochemistry |
The stereochemistry of the compound plays a critical role in its biological interactions and overall efficacy compared to its analogs .
Case Studies and Research Findings
Several studies have documented the biological activities and potential therapeutic applications of (5S)-5-(3-aminopropyl)imidazolidine-2,4-dione hydrochloride:
- Inhibition Studies : A study focused on the structural activity relationship revealed that similar compounds could effectively inhibit specific kinases involved in cancer pathways .
- Apoptotic Induction : Research indicated that certain derivatives could induce apoptosis in cancer cells through mechanisms involving p21 and p53 upregulation .
- Metalloproteinase Inhibition : Patented formulations have highlighted the use of this compound class as inhibitors for metalloproteinases, suggesting a pathway for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(3-aminopropyl)imidazolidine-2,4-dione hydrochloride with analogs differing in substituents, chain length, and functional groups. Key physicochemical and structural data are summarized in Table 1.
Substituent Variations on the Hydantoin Core
- 3-(3-Chloropropyl)imidazolidine-2,4-dione (CAS 271581-74-9): Replacing the aminopropyl group with a chloropropyl chain (C6H9ClN2O2) reduces basicity and alters reactivity.
- The hydrochloride salt maintains solubility, similar to the target compound .
Modifications to the Hydantoin Core
- The methyl group introduces steric hindrance, which may impact binding to biological targets .
- 1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride (C8H14ClN3O3): Substituting the primary amine with a dimethylamino group converts it to a tertiary amine, reducing hydrogen-bonding capacity but increasing lipophilicity and basicity .
Aromatic and Heterocyclic Derivatives
- 3-(4-Chlorobenzyl)imidazolidine-2,4-dione (CAS 136197-77-8): Aromatic substituents like chlorobenzyl enhance π-π stacking interactions, improving affinity for hydrophobic binding pockets. This contrasts with the aliphatic aminopropyl group, which prioritizes solubility and flexibility .
- 3-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]imidazolidine-2,4-dione (CAS 71162-54-4):
The dichlorophenyl and hydroxyethyl groups introduce electronegativity and polarity, respectively, influencing metabolic stability and solubility .
Functional Bioactivity Comparisons
- Arylpiperazine derivatives of imidazolidine-2,4-dione (e.g., compound 7 and 10a in ): These derivatives exhibit α1-adrenoceptor antagonism due to the piperazine moiety, which is absent in the aminopropyl derivative. This highlights the role of substituents in determining receptor specificity .
- Coumarin-linked thiazolidinediones ():
While structurally distinct, these compounds share the hydantoin core and demonstrate how hybrid pharmacophores (e.g., coumarin) can expand biological activity spectra, such as antimicrobial or anticancer effects .
Data Tables
Table 1: Structural and Physicochemical Comparison of Selected Hydantoin Derivatives
Key Research Findings
- Synthetic Utility : The chloropropyl analog (CAS 271581-74-9) serves as a precursor for introducing amine groups via SN2 reactions, underscoring its role in derivatization strategies .
- Biological Relevance : Arylpiperazine-hydantoin hybrids demonstrate receptor-specific antagonism, suggesting that substituent complexity (e.g., piperazine) can override the inherent activity of the hydantoin core .
- Solubility vs. Lipophilicity: Hydrochloride salts (e.g., aminopropyl and aminoethyl derivatives) prioritize aqueous solubility, while aromatic substituents (e.g., chlorobenzyl) enhance lipid membrane interaction .
Biological Activity
3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is a compound belonging to the class of imidazolidine derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and immunomodulatory properties, supported by recent research findings.
Antimicrobial Activity
Recent studies have demonstrated that imidazolidine derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various hydantoin molecules, including derivatives of 3-(3-Aminopropyl)imidazolidine-2,4-dione, which were evaluated for their antibacterial and antifungal activities against clinical pathogens.
Table 1: Antimicrobial Activity of Imidazolidine Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.25 | |
| 3b | Candida albicans | 0.25 | |
| 3h | Aspergillus fumigatus | 4 | |
| 3e | Klebsiella pneumoniae | 2 |
The compound 3g was particularly notable for its high activity against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL, outperforming standard antibiotics like ciprofloxacin. Additionally, compounds such as 3b and 3h exhibited potent antifungal activity against Candida albicans and Aspergillus fumigatus, respectively.
Anticancer Activity
The anticancer potential of imidazolidine derivatives has also been explored extensively. A review of Mannich bases indicated that these compounds could exhibit cytotoxic effects against various cancer cell lines including HeLa and HepG2 cells. The structure-activity relationship suggests that modifications in the imidazolidine framework can enhance their anticancer efficacy.
Table 2: Cytotoxicity of Mannich Bases
| Compound Type | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Ketonic Mannich | HeLa | 8.2 - 32.1 | |
| Imidazolidine Derivative | A549 | Variable |
Immunomodulatory Effects
The compound has also been investigated for its role as an inhibitor of lymphoid-specific tyrosine phosphatase (LYP), which is involved in T cell receptor signaling. Inhibitors designed from imidazolidine frameworks have shown promising results in modulating immune responses, making them potential candidates for treating autoimmune diseases.
Table 3: LYP Inhibition Potency
Case Studies
- Antimicrobial Efficacy : A study synthesized a series of imidazolidine-2,4-dione compounds and tested them against various pathogens. The results indicated that certain derivatives had superior binding affinities in molecular docking studies compared to traditional antibiotics, suggesting a mechanism for their enhanced activity.
- Cancer Cell Inhibition : Research on Mannich bases demonstrated significant cytotoxicity against human cervical cancer cells (HeLa), with some derivatives showing IC50 values as low as 8.2 μM, indicating their potential for further development as anticancer agents.
Q & A
Q. What are the common synthetic routes for preparing 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The compound is typically synthesized via multi-step reactions involving cyclization of precursor amines with carbonyl reagents. Optimization strategies include:
- Temperature Control: Maintaining temperatures between 0–25°C during imidazolidine ring formation to minimize side reactions.
- Catalyst Selection: Using anhydrous HCl or trifluoroacetic acid to protonate intermediates, enhancing cyclization efficiency.
- Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Table 1: Example Reaction Conditions from Analogous Derivatives ():
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | HCl (gas), EtOH, 25°C, 12h | 78 | 97.5 |
| Purification | Silica gel (CH₂Cl₂:MeOH 9:1) | - | 99.0 |
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Methodological Answer:
- LC/MS: Confirms molecular weight (e.g., [M+H]+ at m/z 256.1 for C₉H₁₄ClN₃O₂) and detects impurities. Retention times (e.g., 4.65–5.10 min) correlate with purity .
- ¹H/¹³C NMR: Key peaks include δ 3.2–3.5 ppm (m, CH₂NH₂) and δ 170–175 ppm (C=O). D₂O exchange resolves amine proton ambiguities .
- HPLC: Reverse-phase columns (e.g., Newcrom R1) with mobile phases like acetonitrile/0.1% TFA achieve baseline separation (Table 2) .
Table 2: HPLC Conditions for Structural Analogues ():
| Column | Mobile Phase | Flow Rate | Retention Time (min) |
|---|---|---|---|
| Newcrom R1 | 70% MeCN, 30% H₂O (+0.1% TFA) | 1.0 mL/min | 4.84 |
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when characterizing derivatives of this compound?
- Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or residual protons. Strategies include:
- Deuteration: Using D₂O or DMSO-d₆ to suppress exchangeable protons (e.g., NH₂ groups).
- 2D NMR: HSQC and HMBC correlate ambiguous peaks to adjacent carbons (e.g., distinguishing imidazolidine C=O from side-chain carbonyls).
- Reference Standards: Comparing with published spectra of structurally validated analogues (e.g., δ 4.1 ppm for CH₂ adjacent to NH₂ in ) .
Q. What strategies are effective in improving the aqueous solubility of this compound for in vivo studies?
- Methodological Answer:
- Salt Formation: Co-crystallization with counterions (e.g., citrate or tartrate) enhances solubility via hydrogen bonding.
- Prodrug Design: Esterification of the imidazolidine carbonyl group (e.g., methyl or PEG-ylated esters) increases hydrophilicity .
- Nanoformulation: Encapsulation in liposomes or polymeric nanoparticles (PLGA) improves bioavailability.
Data Contradiction Analysis
Q. How should conflicting LC/MS and NMR purity data be interpreted for this compound batches?
- Methodological Answer:
LC/MS may overestimate purity due to UV-inactive impurities, while NMR detects all proton environments. Resolve via: - Orthogonal Methods: Combine HPLC-ELSD (evaporative light scattering) for non-UV-active contaminants.
- Spiking Experiments: Add known impurities (e.g., unreacted amine precursors) to identify unresolved peaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
